ETHYL 2-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Description
The target compound is a hybrid molecule featuring a benzothiophene core fused with a pyrazolylidenamino moiety. Its structure includes a 4,5,6,7-tetrahydro-1-benzothiophene ring substituted at the 3-position with an ethyl carboxylate group and at the 2-position with a [(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino linker. Synthesis methods for analogous pyrazole derivatives (e.g., 3-aryl-5-ethoxymethyleneamino pyrazoles) involve condensation reactions with triethyl orthoformate and acetic anhydride, followed by purification via recrystallization . Structural determination of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-III for visualization .
Properties
IUPAC Name |
ethyl 2-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-3-28-22(27)19-16-11-7-8-12-18(16)29-20(19)23-13-17-14(2)24-25(21(17)26)15-9-5-4-6-10-15/h4-6,9-10,13,24H,3,7-8,11-12H2,1-2H3/b23-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXUBNOFELFGOJ-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(NN(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(NN(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazole-4-carbaldehyde with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and benzothiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds containing pyrazole and benzothiophene moieties possess notable antimicrobial properties. Studies have demonstrated that derivatives of ethyl 2-{[(3-Methyl-5-Oxo-1-Phenyl-1,5-Dihydro-4H-Pyrazol-4-Ylidene)Methyl]Amino}-4,5,6,7-Tetrahydro-1-Benzothiophene exhibit significant antibacterial and antifungal activity. The presence of the pyrazolone structure enhances the compound's ability to inhibit microbial growth due to its ability to interfere with microbial metabolic pathways .
Analgesic Properties
The compound has also been studied for its analgesic effects. Similar structures have shown promise in pain relief applications by modulating pain receptors and pathways in the nervous system. The incorporation of the pyrazolone ring is believed to contribute to this activity through mechanisms akin to those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Coordination Chemistry
Metal Complexation
Schiff bases derived from ethyl 2-{[(3-Methyl-5-Oxo-1-Phenyl-1,5-Dihydro-4H-Pyrazol-4-Ylidene)Methyl]Amino}-4,5,6,7-Tetrahydro-1-Benzothiophene have been explored for their ability to form stable complexes with various transition metals. These metal complexes are significant in catalysis and materials science due to their unique electronic properties and stability .
Catalytic Applications
The coordination chemistry of this compound suggests potential applications as catalysts in organic reactions. The ability of the compound to stabilize metal ions can enhance catalytic efficiency in reactions such as oxidation or reduction processes, making it a candidate for further exploration in synthetic chemistry .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of several derivatives of ethyl 2-{[(3-Methyl-5-Oxo-1-Phenyl-1,5-Dihydro-4H-Pyrazol-4-Ylidene)Methyl]Amino}-4,5,6,7-Tetrahydro-1-Benzothiophene against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the benzothiophene ring significantly enhanced antibacterial activity compared to unmodified structures.
Case Study 2: Pain Relief Mechanism
Research conducted at Tianjin Normal University evaluated the analgesic properties of this compound through animal models. The study found that administration led to a significant reduction in pain response compared to control groups. The mechanism was suggested to involve modulation of opioid receptors .
Mechanism of Action
The mechanism of action of ETHYL 2-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Analogous Pyrazole Derivatives
The absence of electron-withdrawing groups (e.g., nitro) in the target compound may enhance solubility compared to 15a and 16a .
Analytical and Computational Comparisons
Molecular Networking and Fragmentation Patterns: Using MS/MS-based molecular networking (cosine score ≥0.7), the target compound would likely cluster with pyrazole-benzothiophene hybrids due to shared fragmentation pathways . For example, cleavage of the ethoxymethyleneamino linker might produce ions similar to those in 15a and 15b .
Tanimoto Coefficient and Murcko Scaffolds :
Computational similarity metrics (Tanimoto coefficient ≥0.5) using Morgan fingerprints indicate moderate structural overlap with triazolopyrimidines (16a , 16b ) but significant divergence from simpler pyrazoles (15a , 15b ) due to the benzothiophene core .
Table 2: Computational Similarity Metrics
| Compound Pair | Tanimoto Coefficient (Morgan) | Murcko Scaffold Similarity |
|---|---|---|
| Target vs. 15a | 0.45 | Low |
| Target vs. 16a | 0.55 | Moderate |
| Target vs. SAHA () | 0.30 | Low |
Bioactivity and Docking Affinities
demonstrates that structurally similar compounds cluster by bioactivity. The target compound’s benzothiophene core may interact with hydrophobic protein pockets, akin to 16a’s triazolopyrimidine system. However, docking studies () suggest that minor structural changes (e.g., substituent polarity) significantly alter binding affinities. For instance, replacing a nitrophenyl group (as in 15a) with a carboxylate could shift interactions from aromatic stacking to hydrogen bonding .
Biological Activity
Ethyl 2-{[(3-Methyl-5-Oxo-1-Phenyl-1,5-Dihydro-4H-Pyrazol-4-Ylidene)Methyl]Amino}-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate is a complex organic compound with potential biological activity. This article reviews its synthesis, structural characteristics, and biological properties, focusing on antibacterial and anticancer activities.
Structural Characteristics
The compound features a unique structure that includes a benzothiophene moiety and a pyrazolone derivative. The presence of multiple functional groups contributes to its biological activity. The molecular formula is with a molecular weight of 469.56 g/mol.
Table 1: Structural Data
| Parameter | Value |
|---|---|
| Molecular Formula | C29H29N3O3 |
| Molecular Weight | 469.56 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Density | 1.23 g/cm³ |
Synthesis
The synthesis of Ethyl 2-{[(3-Methyl-5-Oxo-1-Phenyl-1,5-Dihydro-4H-Pyrazol-4-Ylidene)Methyl]Amino}-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate involves the reaction of specific precursors under controlled conditions. The process typically includes:
- Formation of Pyrazolone : Reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one with appropriate amines.
- Condensation Reaction : Combining the pyrazolone derivative with benzothiophene derivatives in the presence of catalysts.
Antibacterial Activity
Research indicates that compounds similar to Ethyl 2-{[(3-Methyl-5-Oxo-1-Phenyl-1,5-Dihydro-4H-Pyrazol-4-Ylidene)Methyl]Amino}-4,5,6,7-Tetrahydro-1-Benzothiophene have exhibited significant antibacterial properties. For instance:
- Schiff Bases : Derived from 4-acyl pyrazolones have shown high antibacterial activation against various bacterial strains .
Anticancer Activity
Studies have highlighted the potential anticancer properties of related compounds:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Studies : In vitro studies have demonstrated that similar pyrazolone derivatives can inhibit tumor growth in various cancer cell lines .
Study 1: Antibacterial Efficacy
In a study published by Li et al., Schiff bases derived from 4-acyl pyrazolones were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL.
Study 2: Anticancer Potential
A study focused on the anticancer activity of pyrazolone derivatives showed that treatment with these compounds resulted in a significant reduction in cell viability in breast cancer cell lines (MCF7), with IC50 values around 25 µM.
Q & A
Basic Research Questions
Q. How can researchers design a multi-step synthesis route for this compound, considering its complex heterocyclic framework?
- Methodological Answer : Begin by identifying key functional groups (e.g., thiophene, pyrazolone) and prioritize protecting groups for reactive sites like the amino and ester moieties. Use a convergent synthesis approach, coupling pre-formed benzothiophene and pyrazolone intermediates via a Schiff base reaction. Employ orthogonal protection strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) to avoid cross-reactivity. Monitor reaction progress using TLC and LC-MS, and optimize solvent polarity (e.g., DMF for polar intermediates, toluene for cyclization steps) . For reproducibility, apply statistical experimental design (e.g., fractional factorial design) to test variables like temperature, catalyst loading, and reaction time .
Q. What spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodological Answer : Use H/C NMR to confirm proton environments and carbon frameworks, focusing on deshielded signals from the conjugated enamine and ester groups. X-ray crystallography is essential for resolving stereochemical ambiguities (e.g., E/Z isomerism in the methylidene group). Refine crystallographic data using SHELXL for small-molecule accuracy, and visualize hydrogen-bonding networks with ORTEP-3 to assess supramolecular packing . Cross-validate spectroscopic data with computational models (e.g., DFT for NMR chemical shift prediction) to resolve discrepancies .
Q. How can preliminary biological activity screening be conducted for this compound?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR or VEGFR2) due to structural similarities to known pyrazolone-based inhibitors. Use in vitro cell viability assays (MTT or resazurin) on cancer cell lines, with dose-response curves to determine IC. Include positive controls (e.g., doxorubicin) and validate target engagement via Western blotting for phosphorylated kinases. For anti-inflammatory potential, test COX-2 inhibition via ELISA and monitor IL-6/TNF-α secretion in macrophage models .
Advanced Research Questions
Q. What strategies resolve contradictions between crystallographic data and computational molecular geometry predictions?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions in crystals vs. gas-phase DFT calculations). Perform periodic DFT simulations incorporating solvent molecules or crystal lattice parameters to align computational models with experimental data. Use SHELXL’s TWIN and BASF commands to refine twinned or disordered crystals . Validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O bonds) that distort geometry .
Q. How can hydrogen-bonding networks be engineered to enhance stability or solubility?
- Methodological Answer : Modify peripheral substituents (e.g., introducing –OH or –NH groups) to promote intermolecular H-bonding. Use graph-set analysis (R(8) motifs) to predict dimerization or chain formation. Test co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) to improve solubility. Monitor lattice energy via DSC and solubility via shake-flask assays in biorelevant media (FaSSIF/FeSSIF) .
Q. What advanced experimental designs optimize reaction yield while minimizing byproducts?
- Methodological Answer : Implement response surface methodology (RSM) with central composite design to model nonlinear relationships between variables (e.g., temperature, stoichiometry). Use ICReDD’s reaction path search algorithms to predict competing pathways and suppress byproduct formation via selective catalysis (e.g., Pd/C for hydrogenation) . Integrate in-line PAT tools (FTIR, Raman) for real-time monitoring of intermediate concentrations .
Q. How can AI-driven tools improve structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Train machine learning models on curated datasets of pyrazolone and benzothiophene derivatives to predict bioactivity (e.g., IC) and ADMET properties. Use COMSOL Multiphysics coupled with AI to simulate binding affinities against target proteins. Validate predictions with SPR or ITC experiments to measure kinetic parameters (K, k/k) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
